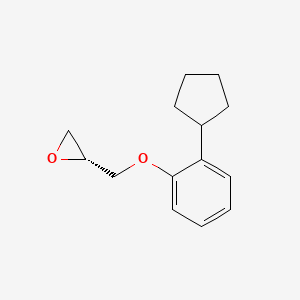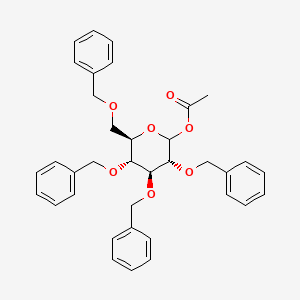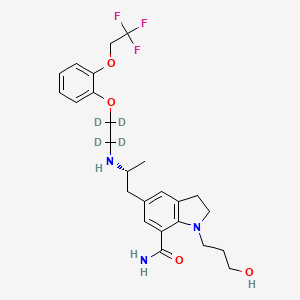
Carvacrol-β-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvacrol is a naturally occurring phenolic monoterpenoid and cymene derivative . It is significantly present as an essential oil in aromatic plants and is well known for its numerous biological activities . Therapeutic properties of carvacrol have been demonstrated as anti‐oxidant, anticancer, diabetes prevention, cardioprotective, anti‐obesity, hepatoprotective, and reproductive role, antiaging, antimicrobial, and immunomodulatory properties .
Synthesis Analysis
Carvacrol is synthesized in the cytosol of the plants of the Labiatae family via a mevalonic acid pathway . The latest approaches for the analysis and synthesis of glucuronidated flavonoids include both standard organic synthesis, semi-synthesis, enzymatic synthesis, and use of synthetic biology utilizing heterologous enzymes in microbial platform organisms .Molecular Structure Analysis
Carvacrol’s chemical formula is C6H3CH3(OH)(C3H7) and is naturally present in thyme (Thymus vulgaris), wild bergamot (bergamia Loise var. Citrus aurantium), Origanum scabrum, black cumin, Origanum microphyllum, Origanum onites, oregano (Origanum vulgare), and pepperwort (Lepidium flavum) .Chemical Reactions Analysis
Carvacrol has the anticancer ability against malignant cells via decreasing the expressions of matrix metalloprotease 2 and 9, inducing apoptosis, enhancing the expression of pro‐apoptotic proteins, disrupting mitochondrial membrane, suppressing extracellular signal‐regulated kinase 1/2 mitogen‐activated protein kinase signal transduction, and also decreasing the phosphoinositide 3‐kinase/protein kinase B .Physical And Chemical Properties Analysis
Carvacrol is a thick colorless to pale yellow liquid with a pungent, spicy odor. Its relative density is 0.974–0.979, and its refractive index is 1.5210–1.5260. It has a melting point of 1°C and a boiling point of 237–238°C. It is slightly soluble in water, soluble in ethanol, ether, alkalis, and very soluble in water .Safety And Hazards
Propriétés
Numéro CAS |
1642562-02-4 |
|---|---|
Nom du produit |
Carvacrol-β-D-glucuronide |
Formule moléculaire |
C₁₆H₂₂O₇ |
Poids moléculaire |
326.34 |
Synonymes |
2-Methyl-5-(1-methylethyl)Phenyl-β-D-glucopyranosiduronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





